molecular formula C13H18NO4P B14632490 4-Cyano-3,5-dimethylphenyl diethyl phosphate CAS No. 54436-50-9

4-Cyano-3,5-dimethylphenyl diethyl phosphate

Cat. No.: B14632490
CAS No.: 54436-50-9
M. Wt: 283.26 g/mol
InChI Key: LEJMBEYFSGEQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-3,5-dimethylphenyl diethyl phosphate is an organic compound with the molecular formula C₁₃H₁₈NO₄P. It is characterized by the presence of a cyano group, two methyl groups, and a diethyl phosphate group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3,5-dimethylphenyl diethyl phosphate typically involves the phosphorylation of 4-Cyano-3,5-dimethylphenol. This can be achieved using diethyl chlorophosphate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphate ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3,5-dimethylphenyl diethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The diethyl phosphate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: 4-Carboxy-3,5-dimethylphenyl diethyl phosphate.

    Reduction: 4-Amino-3,5-dimethylphenyl diethyl phosphate.

    Substitution: Various substituted phenyl diethyl phosphates depending on the nucleophile used.

Scientific Research Applications

4-Cyano-3,5-dimethylphenyl diethyl phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyano-3,5-dimethylphenyl diethyl phosphate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The diethyl phosphate group can also interact with biological membranes and other cellular components, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-3,5-dimethylphenol: Lacks the diethyl phosphate group but shares the cyano and methyl groups.

    4-Cyano-3,5-dimethylphenyl methyl phosphate: Similar structure but with a methyl phosphate group instead of diethyl phosphate.

    4-Cyano-3,5-dimethylphenyl ethyl phosphate: Similar structure but with an ethyl phosphate group instead of diethyl phosphate.

Uniqueness

4-Cyano-3,5-dimethylphenyl diethyl phosphate is unique due to the presence of both the cyano group and the diethyl phosphate group, which confer distinct chemical and biological properties

Properties

CAS No.

54436-50-9

Molecular Formula

C13H18NO4P

Molecular Weight

283.26 g/mol

IUPAC Name

(4-cyano-3,5-dimethylphenyl) diethyl phosphate

InChI

InChI=1S/C13H18NO4P/c1-5-16-19(15,17-6-2)18-12-7-10(3)13(9-14)11(4)8-12/h7-8H,5-6H2,1-4H3

InChI Key

LEJMBEYFSGEQQB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=CC(=C(C(=C1)C)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.